molecular formula C21H22N4O2 B4632627 N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-methylphenoxy)propanehydrazide

N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-methylphenoxy)propanehydrazide

Cat. No.: B4632627
M. Wt: 362.4 g/mol
InChI Key: ULZYNXHJOPFLCO-XQNSMLJCSA-N
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Description

“N’-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-methylphenoxy)propanehydrazide” is a synthetic organic compound that features an imidazole ring, a phenyl group, and a hydrazide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-6-4-5-7-20(15)27-17(3)21(26)24-23-16(2)18-8-10-19(11-9-18)25-13-12-22-14-25/h4-14,17H,1-3H3,(H,24,26)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZYNXHJOPFLCO-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NN=C(C)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC(C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-methylphenoxy)propanehydrazide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the hydrazide moiety: This can be done by reacting a hydrazine derivative with an appropriate ester or acid chloride.

    Final coupling: The final step involves coupling the imidazole-phenyl intermediate with the hydrazide derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N’-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-methylphenoxy)propanehydrazide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for “N’-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-methylphenoxy)propanehydrazide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-chlorophenoxy)propanehydrazide
  • N’-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-fluorophenoxy)propanehydrazide

Uniqueness

The uniqueness of “N’-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-methylphenoxy)propanehydrazide” lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-methylphenoxy)propanehydrazide
Reactant of Route 2
Reactant of Route 2
N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-methylphenoxy)propanehydrazide

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